molecular formula C17H13ClN4O3S B15137130 2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide

2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide

Cat. No.: B15137130
M. Wt: 388.8 g/mol
InChI Key: CSBDUENPXCTWAU-UHFFFAOYSA-N
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Description

2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho synthesis . Once the indole nucleus is prepared, it undergoes further functionalization to introduce the chloro, cyano, and sulfonylamino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can yield indole-2,3-dione derivatives, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, it may inhibit certain enzymes or receptors involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

Uniqueness

What sets 2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, cyano, and sulfonylamino groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.8 g/mol

IUPAC Name

2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide

InChI

InChI=1S/C17H13ClN4O3S/c18-14-9-21-17-13(14)5-2-6-15(17)22(10-16(20)23)26(24,25)12-4-1-3-11(7-12)8-19/h1-7,9,21H,10H2,(H2,20,23)

InChI Key

CSBDUENPXCTWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC3=C2NC=C3Cl)C#N

Origin of Product

United States

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